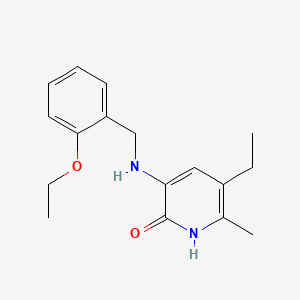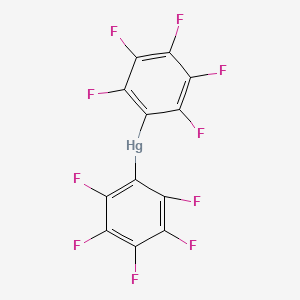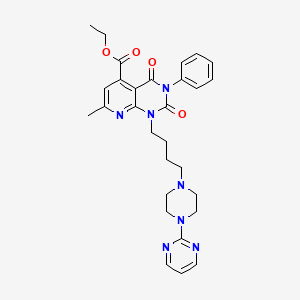
1-(3,5-Dihydroxypent-1-yl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DiOHPentylThymine is a synthetic organic compound that belongs to the class of thymine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of 3,5-dihydroxybenzoic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and alkylation to yield the desired product .
Industrial Production Methods: Industrial production of 3,5-DiOHPentylThymine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-DiOHPentylThymine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,5-DiOHPentylThymine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and pentyl groups can enhance its binding affinity to specific targets, modulating their activity. This can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Thymine: The parent compound, which is a nucleobase in DNA.
5-Fluorouracil: A thymine analog used as an anticancer drug.
3,5-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,5-DiOHPentylThymine .
Uniqueness: 3,5-DiOHPentylThymine’s unique combination of hydroxyl and pentyl groups at specific positions distinguishes it from other thymine derivatives. This structural modification can enhance its biological activity and specificity, making it a valuable compound for various applications .
Propiedades
Número CAS |
128631-63-0 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
1-(3,5-dihydroxypentyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-7-6-12(10(16)11-9(7)15)4-2-8(14)3-5-13/h6,8,13-14H,2-5H2,1H3,(H,11,15,16) |
Clave InChI |
YEPCFTBHKDVDKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)





![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)


